
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate, also known as BCF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate involves its inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate leads to increased levels of dopamine, which can have therapeutic effects in the treatment of Parkinson's disease. tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has been found to have various biochemical and physiological effects. In addition to its inhibition of MAO-B and growth inhibition of cancer cells, tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has been shown to have antioxidant properties, which can protect against oxidative stress. tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate is its potential use as a scaffold for the development of new drugs. tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has a unique structure that can be modified to create new compounds with different biological activities. However, one limitation of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate. One area of interest is the development of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate in other neurological and psychiatric disorders, such as depression and anxiety. Finally, the use of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate as a scaffold for the development of new drugs targeting various diseases, including cancer, is an area of ongoing research.
Conclusion:
In conclusion, tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate is a synthetic compound with potential applications in various research fields. Its inhibition of MAO-B and growth inhibition of cancer cells make it a promising candidate for the development of new drugs. However, its limited solubility in water and other limitations must be taken into consideration. Further research is needed to fully understand the potential of tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate in various fields and to develop new compounds based on its unique structure.
Scientific Research Applications
Tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine. This inhibition leads to increased levels of dopamine in the brain, which can have therapeutic effects in the treatment of Parkinson's disease. In cancer research, tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate has also been investigated for its potential use as a scaffold for the development of new drugs.
properties
IUPAC Name |
tert-butyl N-[(5-bromo-7-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-10-5-8-4-9(15)6-11(16)12(8)19-10/h4,6,10H,5,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVASNJLEZKGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=C(O1)C(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



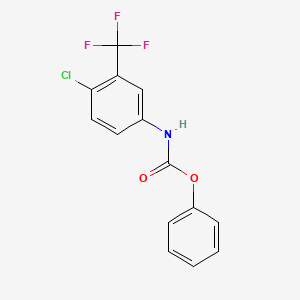

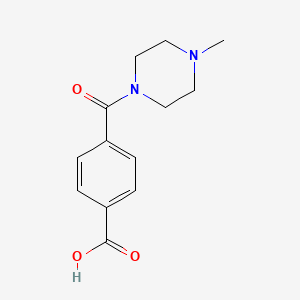
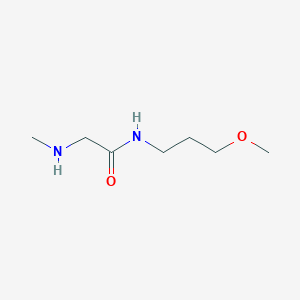
![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)
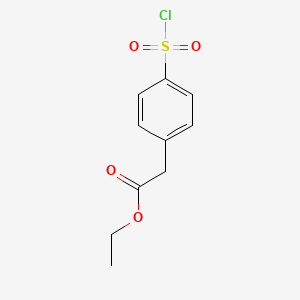
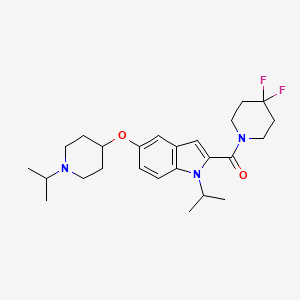
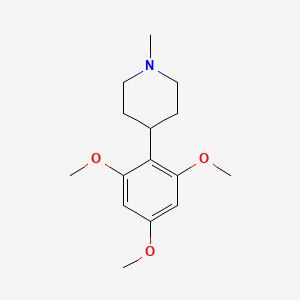
![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)
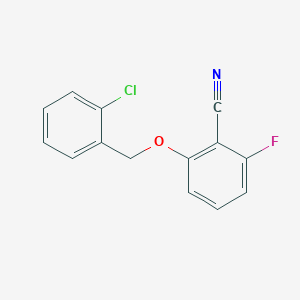

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)

